molecular formula C18H19F3N4O2 B2944831 2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone CAS No. 2380175-32-4

2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone

Cat. No. B2944831
CAS RN: 2380175-32-4
M. Wt: 380.371
InChI Key: QBJVUSJOIVZGNG-UHFFFAOYSA-N
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Description

2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone is a chemical compound that has been studied for its potential scientific applications. This compound is also known as TFP, and it has been synthesized through various methods.

Mechanism Of Action

TFP acts as a dopamine D3 receptor antagonist, meaning that it blocks the activity of dopamine at these receptors. This mechanism of action is thought to underlie the potential therapeutic effects of TFP in the treatment of drug addiction and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP have been investigated in various studies. One study found that TFP reduced cocaine self-administration in rats, suggesting that it may be effective in reducing drug-seeking behavior. Another study found that TFP improved cognitive function in rats with schizophrenia-like symptoms, suggesting that it may be effective in treating this disorder.

Advantages And Limitations For Lab Experiments

One advantage of TFP is its selectivity for dopamine D3 receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of TFP is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several future directions for further research on TFP. One area of interest is the potential use of TFP in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further investigation of the biochemical and physiological effects of TFP may lead to a better understanding of the role of dopamine D3 receptors in various processes. Finally, the development of more potent and selective dopamine D3 receptor antagonists may lead to the development of more effective treatments for drug addiction and other disorders.

Synthesis Methods

The synthesis of TFP can be achieved through several methods. One of the most common methods involves the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-chloro-1-phenyl-1-ethanone in the presence of a base. This reaction results in the formation of TFP as a white solid. Other methods include the reaction of 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine with 2-bromo-1-phenyl-1-ethanone or 2-iodo-1-phenyl-1-ethanone.

Scientific Research Applications

TFP has been studied for its potential scientific applications, including its role as a potent and selective dopamine D3 receptor antagonist. This compound has also been investigated for its potential use in the treatment of drug addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. Additionally, TFP has been studied for its potential use in the treatment of schizophrenia, as dopamine D3 receptors have been shown to be involved in the pathophysiology of this disorder.

properties

IUPAC Name

2-phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-6-7-16(23-22-15)24-8-10-25(11-9-24)17(26)13-27-12-14-4-2-1-3-5-14/h1-7H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJVUSJOIVZGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

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